molecular formula C7H9NO3 B163731 Methyl 2-amino-2-(furan-2-yl)acetate CAS No. 127358-24-1

Methyl 2-amino-2-(furan-2-yl)acetate

Cat. No. B163731
M. Wt: 155.15 g/mol
InChI Key: FEHASYZONKCPOM-ZCFIWIBFSA-N
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Description

“Methyl 2-amino-2-(furan-2-yl)acetate” is a chemical compound with the IUPAC name methyl amino (2-furyl)acetate hydrochloride . It has a molecular weight of 191.61 . The compound is typically a white to yellow solid .


Molecular Structure Analysis

The molecular structure of “Methyl 2-amino-2-(furan-2-yl)acetate” is represented by the linear formula C7H10ClNO3 . The InChI code for this compound is 1S/C7H9NO3.ClH/c1-10-7(9)6(8)5-3-2-4-11-5;/h2-4,6H,8H2,1H3;1H .


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 2-amino-2-(furan-2-yl)acetate” are not available, furan derivatives are known to undergo typical aldehyde reactions, such as nucleophilic additions, condensation reactions, oxidations, or reductions .


Physical And Chemical Properties Analysis

“Methyl 2-amino-2-(furan-2-yl)acetate” is a white to yellow solid . The compound has a molecular weight of 191.61 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.

properties

IUPAC Name

methyl 2-amino-2-(furan-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-10-7(9)6(8)5-3-2-4-11-5/h2-4,6H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHASYZONKCPOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30391751
Record name methyl 2-amino-2-(furan-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-2-(furan-2-yl)acetate

CAS RN

70946-43-9, 127358-24-1
Record name 2-Furanacetic acid, α-amino-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70946-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 2-amino-2-(furan-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a magnetically stirred solution of methyl 2-(furan-2-yl)-2-(methoxyimino)acetate (17.50 g, 96 mmol) in 300 mL of MeOH was added 200 mL of a solution of 50% formic acid in water. The reaction mixture was cooled to 0° C. (ice bath) and zinc dust (18.74 g, 287 mmol) was added. After stirring at room temperature for 18 hr, the reaction mixture was filtered through a plug of Celite and the plug was washed with MeOH. Solvent was removed on the rotary evaporator and the yellow residue was dissolved in 50 mL of water, basified to pH 10 with a saturated solution of Na2CO3 and extracted with 3×100 mL of EtOAc. After drying (MgSO4) the organic extracts, solvent removal gave 10.2 g of methyl 2-amino-2-(furan-2-yl)acetate as an orange liquid.
Name
methyl 2-(furan-2-yl)-2-(methoxyimino)acetate
Quantity
17.5 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
18.74 g
Type
catalyst
Reaction Step Two

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